molecular formula C10H12N2O B12877885 2-(Aminomethyl)-7-ethylbenzo[d]oxazole

2-(Aminomethyl)-7-ethylbenzo[d]oxazole

Cat. No.: B12877885
M. Wt: 176.21 g/mol
InChI Key: IOVGVZIIMUAWOS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-7-ethylbenzo[d]oxazole (CAS 1267147-30-7) is a heterocyclic organic compound of significant interest in advanced chemical research and development. It features a benzoxazole core that is substituted with an aminomethyl group at the 2-position and an ethyl group at the 7-position. This specific structure imparts a balanced reactivity and stability, making the compound a highly versatile building block for synthetic applications . The molecule's value lies in its distinct functional groups. The aminomethyl moiety provides a reactive handle for further derivatization, enabling researchers to readily form amides, imines, or other nitrogen-containing functionalities. Meanwhile, the ethyl group on the benzo ring enhances lipophilicity, which can be a critical factor in improving the bioavailability and pharmacokinetic properties of candidate molecules in drug design . Primary Research Applications: Medicinal Chemistry: Serves as a key intermediate in the design and synthesis of novel pharmaceutical compounds. Its scaffold is valuable for creating potential therapeutic agents. Agrochemical Research: Used in the development of new active ingredients for crop protection. Material Science: The benzoxazole core contributes stability and interesting electronic properties, making this compound useful in the creation of functional materials and optoelectronic devices . The compound has a molecular formula of C 10 H 12 N 2 O and a molecular weight of 176.22 g/mol . Its computed properties include a topological polar surface area of 52 Ų and an XLogP3 value of 1.5, indicating favorable solubility characteristics for research applications . Handling Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(7-ethyl-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C10H12N2O/c1-2-7-4-3-5-8-10(7)13-9(6-11)12-8/h3-5H,2,6,11H2,1H3

InChI Key

IOVGVZIIMUAWOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)N=C(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-7-ethylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminophenol with ethyl bromoacetate, followed by cyclization under acidic conditions . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the oxazole ring .

Industrial Production Methods

Industrial production of 2-(Aminomethyl)-7-ethylbenzo[d]oxazole often employs continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-7-ethylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-7-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The key structural distinctions between 2-(Aminomethyl)-7-ethylbenzo[d]oxazole and analogous compounds lie in heteroatom composition, substituent placement, and functional groups:

Compound Core Structure Substituents Heteroatoms Key Electronic Features
2-(Aminomethyl)-7-ethylbenzo[d]oxazole Benzo[d]oxazole 7-ethyl, 2-aminomethyl O, N Polar oxazole ring; NH2 for H-bonding
2-Aminobenzothiazole Benzo[d]thiazole 2-amino S, N Thiazole sulfur increases hydrophobicity
2-(1H-Indol-7-yl)benzo[d]oxazole Benzo[d]oxazole 7-indole O, N Extended π-system for fluorescence
2-(Benzylthio)benzo[d]oxazole (3ba) Benzo[d]oxazole 2-benzylthio O, S Thioether linker enhances antifungal activity

Key Observations :

  • The oxygen atom in benzo[d]oxazole derivatives reduces electron density compared to sulfur-containing thiazoles, affecting reactivity and binding interactions .
  • Ethyl and aminomethyl substituents in the target compound may improve solubility and target engagement compared to bulkier groups (e.g., indole or benzylthio) .
Antifungal Performance
  • 3ba (2-(Benzylthio)benzo[d]oxazole) : Demonstrated superior inhibition of Botrytis cinerea and Fusarium oxysporum compared to Captan, a commercial fungicide .
  • Target Compound: The ethyl group may enhance lipid bilayer penetration, while the aminomethyl group could interact with fungal enzymes (e.g., cytochrome P450), though empirical validation is needed.
Bioimaging Potential

In -(1H-Indol-7-yl)benzo[d]oxazole formed organoboron complexes (e.g., compound 63) with cell-penetrating fluorescence. The target compound’s aminomethyl group could serve as a coordination site for metal ions or boron, enabling similar applications .

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